molecular formula C10H22O2Si B1313609 4-(Tert-butyldimethylsilyloxy)butanal CAS No. 87184-81-4

4-(Tert-butyldimethylsilyloxy)butanal

Cat. No. B1313609
CAS RN: 87184-81-4
M. Wt: 202.37 g/mol
InChI Key: DOHGFFVYNCRCEV-UHFFFAOYSA-N
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Description

4-(Tert-butyldimethylsilyloxy)butanal is a chemical compound with the linear formula (CH3)3CSi(CH3)2O(CH2)4OH . Its molecular weight is 204.38 .


Synthesis Analysis

The synthesis of 4-(Tert-butyldimethylsilyloxy)butanal involves the reaction of oxalyl chloride with dimethylsulfoxide in dichloromethane at -78 °C . This is followed by the addition of 4-(tert-butyldimethylsilanyloxy)butan-1-ol .


Molecular Structure Analysis

The molecular structure of 4-(Tert-butyldimethylsilyloxy)butanal consists of a tert-butyl group, two methyl groups, and a butanal group attached to a silicon atom . The compound also contains an oxygen atom that links the silicon atom to the butanal group .


Physical And Chemical Properties Analysis

4-(Tert-butyldimethylsilyloxy)butanal has a refractive index of 1.4390, a boiling point of 63-66 °C at 0.3 mmHg, and a density of 0.888 g/mL at 25 °C . It also has a molecular weight of 204.38 .

Scientific Research Applications

Protection of Hydroxyl Groups

4-(Tert-butyldimethylsilyloxy)butanal is used for the protection of hydroxyl groups in various chemical compounds. This protection is crucial for manipulating sensitive molecules under a variety of conditions. The protected hydroxyl groups are stable under various conditions including in the presence of water or alcohol, and during hydrogenolysis and mild chemical reduction. This makes it a valuable tool in synthetic chemistry, especially in the synthesis of complex molecules like prostaglandins (Corey & Venkateswarlu, 1972).

Synthesis of Glycoconjugates

In the synthesis of glycoconjugates, 4-(Tert-butyldimethylsilyloxy)butanal is used for the direct 3,6-di-O-protection of D-glucal and D-galactal. This method allows for the selective protection of specific hydroxyl groups while leaving others available for further chemical modifications. This property is particularly useful in constructing complex sugar structures for glycoconjugate synthesis, which has applications in medicinal chemistry and drug development (Kinzy & Schmidt, 1987).

Nucleoside and Nucleotide Synthesis

In the field of nucleoside and nucleotide chemistry, 4-(Tert-butyldimethylsilyloxy)butanal is employed as a protective group. It reacts selectively with hydroxyl groups in nucleosides, particularly with the 5′-hydroxyl of deoxynucleosides. This selective protection is essential for the synthesis of various protected deoxynucleosides, contributing significantly to the study and development of nucleic acid-based therapies (Ogilvie, 1973).

Analytical Chemistry

4-(Tert-butyldimethylsilyloxy)butanal is used in analytical chemistry, particularly in gas chromatography. It is involved in the derivatization of various biological compounds like catecholamine metabolites, aiding in their detection and quantification. This application is critical in diagnosing and monitoring diseases like neuroblastoma and pheochromocytoma, and in pharmacokinetic studies (Muskiet et al., 1981).

Synthesis of Complex Molecules

In organic synthesis, 4-(Tert-butyldimethylsilyloxy)butanal plays a role in the synthesis of complex molecules like statin side chains. It is used as a key intermediate in the synthesis of various statin molecules, demonstrating its versatility and efficiency in synthetic organic chemistry (Troiani, Cluzeau, & Časar, 2011).

properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h8H,6-7,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHGFFVYNCRCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447234
Record name 4-(tert-butyldimethylsilyloxy)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butyldimethylsilyloxy)butanal

CAS RN

87184-81-4
Record name 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]butanal
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(tert-butyldimethylsilyloxy)butanal
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(tert-butyldimethylsilyl)oxy]butanal
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Synthesis routes and methods I

Procedure details

To CH2Cl2 (150 mL) at −78° C. were added oxalyl chloride (6.83 g, 53.8 mmol) and dry DMSO (8.41 g, 108 mmol), dropwise. After 5 min, 4-(tert-butyldimethylsilyloxy)butan-1-ol (10 g, 48.9 mmol) in CH2Cl2 (5 mL) was added dropwise. The mixture was stirred for an additional 30 min at −78° C., and Et3N (24.8 g, 245 mmol) was added. The mixture was then allowed to warm to room temperature over 30 min. After stirring for 3 hrs, 100 mL of water was added. The phases were separated, and the aqueous phase was extracted three times with 100 mL of diethyl ether. The combined organic phases were washed successively with 50 mL of aqueous 1% HCl, 50 mL of water, 50 mL of aqueous 5% NaHCO3 and 50 mL of saturated aqueous NaCl. The organic layer was dried over MgSO4, and the solvent was removed under reduced pressure, to provide the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
24.8 g
Type
reactant
Reaction Step Two
Quantity
6.83 g
Type
reactant
Reaction Step Three
Name
Quantity
8.41 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of PCC (161.5 g, 0.75 mol) in DCM (1000 mL) was added 4-(tert-butyl dimethylsilyl oxy)butan-1-ol (102.0 g, 0.5 mol) in 500 mL of DCM, the mixture was stirred for about 1 hr at 0° C., then was warmed to RT and stirred for 2 hours. Then the mixture was filtered and the filtrate was concentrated in vacuo to give the desired compound of 4-(tert-butyldimethylsilyloxy)butanal (5) (121.2 g, yield 60%) as yellow oil which was purified by column chromatography on silica gel (eluent: PE:EA=50:1). 1H NMR (300 MHz, CDCl3): δ 0.04 (S, 6H), 0.0854 (S, 9H), 1.747 (m, 2H), 3.595 (d, J=12 Hz, 1H), 9.677 (d, J=3.3 Hz, 1H); LC-MC found 203 (M+H)+.
Name
Quantity
161.5 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
33
Citations
CR Reddy, B Latha, NN Rao - Tetrahedron, 2012 - Elsevier
An enantioselective access to (−)-indolizidine alkaloids 167B, 209D, 239AB, 195B and (−)-monomorine from a new chiral synthon is described. The use of (S)-3-(Cbz-amino)-4-(tert-…
Number of citations: 24 www.sciencedirect.com
Y Song, S Okamoto, F Sato - Tetrahedron letters, 2002 - Elsevier
A concise asymmetric synthesis of 5,8-disubstituted indolizidine alkaloids. Total synthesis of (−)-indolizidine 209B - ScienceDirect Skip to main content Skip to article Elsevier logo …
Number of citations: 41 www.sciencedirect.com
H Kikuchi, K Yamamoto, S Horoiwa… - Journal of medicinal …, 2006 - ACS Publications
Febrifugine (1), a quinazoline alkaloid, isolated from Dichroa febrifuga roots, shows powerful antimalarial activity against Plasmodium falciparum. The use of 1 as an antimalarial drug …
Number of citations: 179 pubs.acs.org
D Enders, JL Vicario, A Job… - … –A European Journal, 2002 - Wiley Online Library
An efficient asymmetric total synthesis of the potent cytotoxic marine natural product (−)‐callystatin A and its 20‐epi analogue has been achieved. The synthetic pathway involved the …
S Hirai, H Kikuchi, HS Kim, K Begum… - Journal of medicinal …, 2003 - ACS Publications
Quinazolinone type alkaloids, febrifugine (1) and isofebrifugine (2), isolated from Dichroa febrifuga roots, show powerful antimalarial activity against Plasmodium falciparum. …
Number of citations: 86 pubs.acs.org
ME Daub, J Prudhomme, C Ben Mamoun… - ACS medicinal …, 2017 - ACS Publications
Several kalihinol natural products, members of the broader isocyanoterpene family of antimalarial agents, are potent inhibitors of Plasmodium falciparum, the agent of the most severe …
Number of citations: 24 pubs.acs.org
L Bellamkonda - 2015 - eprints.csirexplorations.com
The thesis deals with the design and development of a new class of phosphine-free palladium catalysts for C–C coupling and heteroannulation reactions. The first chapter contains two …
Number of citations: 0 eprints.csirexplorations.com
H Jinnouchi, H Nambu, K Takahashi, T Fujiwara… - Tetrahedron, 2019 - Elsevier
Dirhodium(II)-catalyzed oxonium ylide formation–[2,3]-sigmatropic rearrangement of 6-allyloxy-2-diazo-3-ketoesters possessing a C-6 substituent is described. The reaction of 6-alkyl- …
Number of citations: 6 www.sciencedirect.com
F Mohajer, GM Ziarani… - The Natural Products …, 2021 - ingentaconnect.com
(±)-Indolizidine 209D is one of the alkaloids isolated from the skin secretions of certain neotropical frogs and exhibit a range of pharmacological properties, including blocking …
Number of citations: 2 www.ingentaconnect.com
K Shigetomi, K Shoji, S Mitsuhashi, M Ubukata - Phytochemistry, 2010 - Elsevier
6-Tuliposide B is a secondary metabolite occurring specifically in tulip anthers. Recently, a potent antibacterial activity of 6-tuliposide B has been reported. However, its molecular target …
Number of citations: 48 www.sciencedirect.com

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